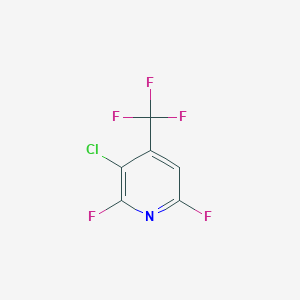

2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18435354

Molecular Formula: C6HClF5N

Molecular Weight: 217.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6HClF5N |

|---|---|

| Molecular Weight | 217.52 g/mol |

| IUPAC Name | 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H |

| Standard InChI Key | ZMJLUWZDJQGOOP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with:

-

Fluorine at positions 2 and 6

-

Chlorine at position 3

-

Trifluoromethyl (-CF₃) at position 4

Molecular Formula: C₇H₂ClF₅N

Molecular Weight: 245.55 g/mol

IUPAC Name: 2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine

Electronic Effects

-

The -CF₃ group exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and enhancing electrophilicity at adjacent positions.

-

Fluorine atoms contribute to lipophilicity and metabolic stability, while chlorine serves as a potential leaving group in substitution reactions .

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | ~180–190°C (estimated) |

| Density | 1.58–1.62 g/cm³ |

| LogP (Partition Coefficient) | 2.8–3.2 (high lipophilicity) |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DCM, THF) |

Synthesis and Reaction Pathways

Retrosynthetic Strategies

Synthesis routes for polyhalogenated pyridines often involve:

-

Halogenation of pre-functionalized pyridines.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

-

Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups.

Example Pathway (Hypothetical):

-

Starting Material: 2,6-Difluoro-4-(trifluoromethyl)pyridine.

-

Chlorination: Treatment with Cl₂ or SO₂Cl₂ under controlled conditions to introduce chlorine at position 3 .

-

Purification: Column chromatography or recrystallization to isolate the target compound.

Key Challenges

-

Regioselectivity: Ensuring precise substitution at position 3 without affecting existing halogens.

-

Stability: The -CF₃ group may destabilize intermediates under harsh reaction conditions.

Applications in Pharmaceutical and Agrochemical Development

Agrochemical Uses

-

Herbicides: The -CF₃ group enhances binding to plant acetolactate synthase (ALS), a common herbicide target.

-

Insecticides: Halogenated pyridines disrupt insect nervous systems via nicotinic acetylcholine receptor modulation.

Comparative Bioactivity of Pyridine Derivatives

Mechanistic Insights and Biochemical Interactions

Electrophilic Reactivity

The compound’s -CF₃ and -Cl groups activate the pyridine ring for SNAr reactions. For example:

-

Reaction with amines yields substituted aminopyridines.

-

Palladium-catalyzed couplings introduce aryl or alkyl groups at position 3.

Metabolic Pathways

-

Oxidative Metabolism: Likely mediated by hepatic CYP450 enzymes, producing hydroxylated metabolites.

-

Glucuronidation: The -CF₃ group may slow conjugation, increasing plasma half-life.

Comparison with Structural Analogs

Future Research Directions

-

Synthetic Optimization: Develop room-temperature chlorination protocols to improve yields.

-

Biological Screening: Evaluate antiproliferative activity against cancer cell lines.

-

Computational Modeling: Predict ADMET properties using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume